Methyl 2-nitro-3-(trifluoromethyl)benzoate
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Overview
Description
Methyl 2-nitro-3-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H6F3NO4. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with nitro and trifluoromethyl groups. This compound is known for its applications in pharmaceuticals and agrochemicals due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Methyl 2-nitro-3-(trifluoromethyl)benzoate typically involves the following steps:
Hydrolysis of 2-nitro-3-(trifluoromethyl)benzonitrile: This step can be performed under base or acid catalysis to yield 2-nitro-3-(trifluoromethyl)benzamide.
Alcoholysis Reaction: The 2-nitro-3-(trifluoromethyl)benzamide is then mixed with a sulfuric acid-methanol solution to undergo an alcoholysis reaction, producing this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves:
Base Catalysis: Using sodium hydroxide in water at elevated temperatures.
Methanolysis: Using a methanol solution of sulfuric acid, followed by refluxing and purification steps.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-nitro-3-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst.
Nucleophiles: Sodium methoxide for nucleophilic substitution.
Hydrolysis Conditions: Acidic or basic conditions for ester hydrolysis.
Major Products
Reduction: 2-amino-3-(trifluoromethyl)benzoic acid.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 2-nitro-3-(trifluoromethyl)benzoic acid.
Scientific Research Applications
Methyl 2-nitro-3-(trifluoromethyl)benzoate has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs, including TRPV1 receptor antagonists and CRF receptor antagonists.
Agrochemicals: It serves as a precursor for the synthesis of herbicides like isoxaflutole.
Chemical Research: It is utilized in the study of fluorine-containing compounds and their unique properties.
Mechanism of Action
The mechanism of action of Methyl 2-nitro-3-(trifluoromethyl)benzoate involves its interaction with specific molecular targets:
TRPV1 Receptor Antagonists: The compound binds to the TRPV1 receptor, inhibiting its activity and reducing pain sensation.
CRF Receptor Antagonists: It interacts with CRF receptors, modulating stress responses.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-nitro-5-(trifluoromethyl)benzoate: Similar structure but different positioning of the nitro and trifluoromethyl groups.
Methyl 2-nitro-4-(trifluoromethyl)benzoate: Another isomer with the trifluoromethyl group at the 4-position.
Uniqueness
Methyl 2-nitro-3-(trifluoromethyl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its isomers .
Properties
CAS No. |
1227511-70-7 |
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Molecular Formula |
C9H6F3NO4 |
Molecular Weight |
249.14 g/mol |
IUPAC Name |
methyl 2-nitro-3-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C9H6F3NO4/c1-17-8(14)5-3-2-4-6(9(10,11)12)7(5)13(15)16/h2-4H,1H3 |
InChI Key |
JNFNRCFNNSXWEI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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